N-(4-fluorobenzyl)-3-(4-fluorophenoxy)propane-1-sulfonamide
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Overview
Description
N-(4-fluorobenzyl)-3-(4-fluorophenoxy)propane-1-sulfonamide is a synthetic organic compound that features both fluorobenzyl and fluorophenoxy groups. Compounds containing fluorine atoms are often of interest due to their unique chemical properties, such as increased metabolic stability and altered electronic characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-3-(4-fluorophenoxy)propane-1-sulfonamide typically involves the following steps:
Formation of the fluorobenzyl intermediate: This can be achieved by reacting 4-fluorobenzyl chloride with a suitable nucleophile.
Coupling with 4-fluorophenol: The intermediate is then reacted with 4-fluorophenol under basic conditions to form the ether linkage.
Sulfonamide formation:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic fluorine atoms can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Products may include benzoic acid derivatives.
Reduction: Products may include amine derivatives.
Substitution: Products may include substituted aromatic compounds.
Scientific Research Applications
N-(4-fluorobenzyl)-3-(4-fluorophenoxy)propane-1-sulfonamide could have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying the effects of fluorinated compounds on biological systems.
Medicine: Could be investigated for its potential as a pharmaceutical agent, particularly in areas where fluorinated compounds have shown efficacy.
Industry: May be used in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The presence of fluorine atoms could influence the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorobenzyl)-3-(4-chlorophenoxy)propane-1-sulfonamide
- N-(4-chlorobenzyl)-3-(4-fluorophenoxy)propane-1-sulfonamide
- N-(4-fluorobenzyl)-3-(4-methylphenoxy)propane-1-sulfonamide
Uniqueness
N-(4-fluorobenzyl)-3-(4-fluorophenoxy)propane-1-sulfonamide is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to similar compounds with different substituents.
Properties
IUPAC Name |
3-(4-fluorophenoxy)-N-[(4-fluorophenyl)methyl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO3S/c17-14-4-2-13(3-5-14)12-19-23(20,21)11-1-10-22-16-8-6-15(18)7-9-16/h2-9,19H,1,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGHVJZGANJBFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)CCCOC2=CC=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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